3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine ring, and a thioxo group at the 2-position. The presence of the p-tolyl group at the 7-position adds to its distinct chemical properties.
Preparation Methods
The synthesis of 3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions. One common synthetic route includes the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions to form the thieno[3,2-d]pyrimidine core. Subsequent reactions involve the introduction of the thioxo group and the p-tolyl group through various substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles like amines or alcohols.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Scientific Research Applications
3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4(3H)-one: Lacks the thioxo and p-tolyl groups, resulting in different chemical and biological properties.
2-Amino-4-(p-tolyl)thieno[3,2-d]pyrimidine:
7-(p-Tolyl)thieno[3,2-d]pyrimidine-4(3H)-one: Similar structure but without the ethyl and thioxo groups, leading to variations in its chemical behavior and biological activity.
Properties
IUPAC Name |
3-ethyl-7-(4-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-3-17-14(18)13-12(16-15(17)19)11(8-20-13)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOBOTDZTVPQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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